3-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzamide
Description
3-Chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzamide is a benzamide derivative featuring a 2,3-dihydroindole core substituted with a cyclopropanecarbonyl group at the 1-position and a 3-chlorobenzamide moiety at the 6-position. Its structure combines a rigid cyclopropane ring with a flexible dihydroindole system, enabling unique steric and electronic properties.
Properties
IUPAC Name |
3-chloro-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c20-15-3-1-2-14(10-15)18(23)21-16-7-6-12-8-9-22(17(12)11-16)19(24)13-4-5-13/h1-3,6-7,10-11,13H,4-5,8-9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQHTRWDALRSEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent steps may include chlorination, acylation, and coupling reactions to introduce the benzamide and cyclopropanecarbonyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides or indoles.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, exhibit a range of biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating biological processes. The chloro-substituted benzamide group may enhance the compound's binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Research Findings
Halogen Interactions : The target compound’s 3-chloro substituent may engage in Cl···Cl interactions (~3.8–3.9 Å), similar to , but steric effects from the cyclopropane could modulate these contacts .
Synthetic Flexibility : Benzamides with electron-withdrawing groups (e.g., nitro, sulfonyl) are synthesized via acyl chloride intermediates, suggesting adaptable routes for the target compound .
Biological Potential: Structural parallels to cyprofuram and L77 imply possible pesticidal or therapeutic applications, though indole derivatives often exhibit enhanced CNS activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
